[(1-Ethoxycyclopentyl)methyl](methyl)amine

Catalog No.
S13580186
CAS No.
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Ethoxycyclopentyl)methyl](methyl)amine

Product Name

[(1-Ethoxycyclopentyl)methyl](methyl)amine

IUPAC Name

1-(1-ethoxycyclopentyl)-N-methylmethanamine

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c1-3-11-9(8-10-2)6-4-5-7-9/h10H,3-8H2,1-2H3

InChI Key

XPAJSMLZWVNHGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1)CNC

(1-Ethoxycyclopentyl)methylamine is an organic compound characterized by a cyclopentyl structure with an ethoxy group and a methylamine functional group. This compound features a nitrogen atom bonded to two methyl groups and one ethoxy-substituted cyclopentyl group, making it a tertiary amine. The presence of the ethoxy group enhances the compound's solubility in organic solvents and may influence its biological activity.

Typical of amines:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with alkyl halides, leading to the formation of quaternary ammonium salts.
  • Acylation: The compound can react with acyl chlorides to form amides, where the nitrogen atom acts as a nucleophile attacking the carbonyl carbon of the acyl chloride.
  • Protonation: In acidic environments, it can be protonated to form an ammonium ion, enhancing its solubility in polar solvents.

The synthesis of (1-Ethoxycyclopentyl)methylamine can be achieved through several methods:

  • Alkylation of Amines: Starting from cyclopentylmethylamine, the compound can be synthesized by reacting it with ethyl bromide under basic conditions.
  • Reductive Amination: The reaction of cyclopentanone with methylamine in the presence of reducing agents such as sodium borohydride can yield the desired product.
  • Direct Etherification: The reaction of cyclopentanol with methylamine followed by treatment with ethylene oxide can also lead to the formation of the compound.

(1-Ethoxycyclopentyl)methylamine may find applications in various fields:

  • Pharmaceuticals: Its potential biological activities could make it a candidate for drug development, particularly in neuropharmacology.
  • Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex organic compounds or pharmaceuticals.

Several compounds share structural similarities with (1-Ethoxycyclopentyl)methylamine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
CyclopentylmethylamineCyclopentane ring with a methylamine groupSimple primary amine, less steric hindrance
EthylcyclopropylamineCyclopropane ring with an ethylamine groupSmaller ring structure, different reactivity
1-(2-Ethoxyethyl)piperidinePiperidine ring with an ethoxy groupHeterocyclic structure, broader applications
1-MethylcyclohexylamineCyclohexane ring with a methylamine groupLarger cyclic structure, potential for different interactions

(1-Ethoxycyclopentyl)methylamine is unique due to its combination of a cyclopentane structure and an ethoxy substituent, which may influence its solubility and reactivity compared to other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

157.146664230 g/mol

Monoisotopic Mass

157.146664230 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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